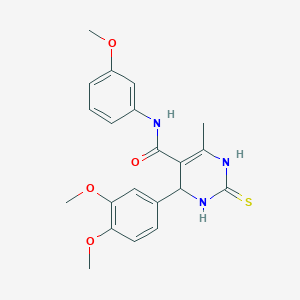
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as DMTCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMTCP is a pyrimidine derivative that has a thioxo group and two methoxyphenyl groups attached to its structure. In
作用機序
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is not fully understood. However, it is believed that 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exerts its biological effects by inhibiting the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide inhibits the activity of dihydroorotate dehydrogenase, which leads to a decrease in the synthesis of pyrimidine nucleotides and cell growth inhibition. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In animal models, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to exhibit analgesic and anti-inflammatory effects.
実験室実験の利点と制限
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been found to exhibit potent biological activity, which makes it a promising compound for drug development. However, there are also limitations to using 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its biological effects. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide also has low solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of interest is the development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide's mechanism of action and its potential use in combination with other anticancer agents. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide's potential as an antiviral agent also warrants further investigation. Overall, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide's unique structure and potent biological activity make it a promising compound for further research and development.
合成法
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be synthesized through a multistep reaction process. The first step involves the reaction between 3,4-dimethoxybenzaldehyde and 3-methoxyphenylacetonitrile in the presence of sodium methoxide to form 3,4-dimethoxyphenyl)-[3-(3-methoxyphenyl)propenyl]amine. The second step involves the reaction between the intermediate compound and 2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester in the presence of triethylamine to form 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. This synthesis method has been optimized to achieve a high yield of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide with high purity.
科学的研究の応用
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been studied for its potential applications in various fields. In medicinal chemistry, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been studied for its potential use as an antiviral agent against hepatitis C virus and dengue virus. In biochemistry, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. In pharmacology, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to exhibit analgesic and anti-inflammatory effects in animal models.
特性
分子式 |
C21H23N3O4S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-14-6-5-7-15(11-14)26-2)19(24-21(29)22-12)13-8-9-16(27-3)17(10-13)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29) |
InChIキー |
JWDVZOUICWSLMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=CC=C3)OC |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxy-5-methylphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B295214.png)
![N-(2-methoxyphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295216.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B295217.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295218.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B295220.png)
![Ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B295221.png)
![N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B295224.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295227.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295229.png)
![3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295230.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B295235.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295238.png)
![N-(2-methylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295239.png)
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295243.png)